Conformational Basis for Receptor Selectivity: 60° Bend Angle Defines Retroprogesterone Scaffold
The defining structural feature of retroprogesterone is the inversion of configuration at C9 and C10 relative to progesterone, which results in a 'bent' molecular geometry where the plane of rings A and B is oriented at a 60° angle below the plane of rings C and D [1]. This conformation is ideal for interaction with the progesterone receptor (PR) but less favorable for other steroid hormone receptors, providing a structural basis for the enhanced PR selectivity observed in retroprogesterone derivatives [2]. In contrast, progesterone possesses the natural 9α,10β configuration with a planar ring junction, leading to broader receptor promiscuity.
| Evidence Dimension | Ring A/B to Ring C/D dihedral angle |
|---|---|
| Target Compound Data | 60° bend angle |
| Comparator Or Baseline | Progesterone: planar ring junction (approximately 0° bend) |
| Quantified Difference | 60° deviation from planarity |
| Conditions | Conformational analysis derived from X-ray crystallography and molecular modeling |
Why This Matters
This quantified conformational difference explains why retroprogesterone is the essential starting scaffold for developing selective PR modulators; any analog lacking the 9β,10α inversion cannot replicate this geometry-driven selectivity profile.
- [1] Retroprogesterone. Wikipedia. https://en.m.wikipedia.org/wiki/Retroprogesterone. Accessed April 19, 2026. View Source
- [2] Litwack G. Human Biochemistry. Academic Press; 2014. (Reference cited in Wikipedia for high PR binding affinity). View Source
